2-Undecyl-1H-imidazole

Corrosion Inhibition Copper Acidic Media

Copper corrodes rapidly in pH 1 acid pickling baths; benzotriazole (BTA) provides zero protection, while short-chain imidazoles lack film-forming lipophilicity. 2-Undecyl-1H-imidazole solves both challenges: • Cu corrosion inhibitor active at pH 1 (7 × 10⁻⁵ M) where BTA fails. • Latent epoxy curing agent with superior flowability for void-free potting. • Thermal film stability to ~150 °C; proton conductivity 1 × 10⁻³ S cm⁻¹ at 180 °C. ≥96% purity, ambient shipping, bulk available.

Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
CAS No. 16731-68-3
Cat. No. B093072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecyl-1H-imidazole
CAS16731-68-3
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=CN1
InChIInChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
InChIKeyLLEASVZEQBICSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecyl-1H-imidazole Overview


2-Undecyl-1H-imidazole (CAS 16731-68-3), also referred to as 2-undecylimidazole, is a long-chain alkyl-substituted imidazole derivative with an eleven-carbon undecyl chain at the 2-position of the imidazole ring [1]. The molecule combines the heterocyclic reactivity of the imidazole core with the lipophilicity conferred by the alkyl tail, resulting in an amphiphilic structure . It is commercially available as a white to off-white crystalline powder or low-melting solid with a purity typically ≥96%, a melting point of 69–74 °C, and a boiling point of 215 °C at 20 mmHg . This compound is primarily investigated and utilized as a copper-specific corrosion inhibitor, a latent curing accelerator in epoxy systems, a co-ligand in functional catalyst design, and a surfactant intermediate.

Amphiphilic alkyl-imidazole scaffold

Combines heterocyclic reactivity with C11 lipophilic anchoring for metal-surface film formation.

Copper corrosion inhibition in acidic media

Retains oxygen reduction inhibition at pH 1 where benzotriazole is inactive; supports acid-pickling workflows.

Latent epoxy curing with high flow

Reported excellent flowability for void-free potting and encapsulation of electronic assemblies.

2-Undecyl-1H-imidazole Substitution Risks


Simple substitution of 2-undecyl-1H-imidazole with other alkylimidazoles or imidazole derivatives is rarely viable without performance trade-offs. The eleven-carbon undecyl chain governs critical physical and functional properties that directly impact application-specific outcomes. For example, increasing the alkyl chain length to seventeen carbons (2-heptadecylimidazole) reduces the thermal stability of the protective film on copper surfaces [1], while reducing the chain length to a methyl or ethyl group eliminates the lipophilic anchoring needed for effective surfactant behavior and metal-surface film formation [2]. Similarly, exchanging the compound for benzotriazole (BTA), a common industrial corrosion inhibitor, results in a complete loss of oxygen reduction inhibition in strongly acidic environments (pH 1), a condition where 2-undecyl-1H-imidazole retains activity [3]. In epoxy curing, the undecyl chain imparts a unique combination of latency and flowability that shorter-chain or aromatic imidazoles (e.g., 2-phenylimidazole or 2-ethyl-4-methylimidazole) cannot replicate, leading to suboptimal performance in potting and encapsulation applications [4]. The following quantitative evidence demonstrates exactly where 2-undecyl-1H-imidazole exhibits verifiable differentiation from its closest comparators.

Target
2-Undecyl-1H-imidazole
If Substituting with Benzotriazole (BTA)
BTA loses oxygen-reduction inhibition at pH 1; acid-corrosion protection for copper may not transfer.
Target
2-Undecyl-1H-imidazole
If Substituting with Short-Chain Alkylimidazoles (C1/C2)
Shorter chains may reduce lipophilic anchoring; film-forming and surfactant properties can shift significantly.
Target
2-Undecyl-1H-imidazole
If Substituting with 2-Phenylimidazole in Epoxy
2-Phenylimidazole is optimized for high Tg, not flow; may compromise void elimination in potting resins.
Target
2-Undecyl-1H-imidazole
If Substituting with 2-Heptadecylimidazole (C17)
Longer chain length may reduce thermal stability of the protective film on copper; film endurance may differ.

2-Undecyl-1H-imidazole Performance Comparison


Copper Corrosion Inhibition in Strong Acid

In 0.1 M HClO₄ (pH 1), 2-undecylimidazole (UDI) inhibits oxygen reduction on copper, whereas the industrial standard benzotriazole (BTA) and polymeric alternative poly-N-vinylimidazole (PVI-1) do not [1]. At pH 5.6 (phosphate buffer), UDI cast films reduce anodic dissolution currents by an order of magnitude (approximately 10‑fold) more than PVI-1 films [1]. Furthermore, UDI achieves effective inhibition at concentrations as low as 7 × 10⁻⁵ M when dissolved in solution [1].

Acid Corrosion Inhibition
Head-to-head
UDI inhibits O₂ reduction at pH 1; BTA and PVI-1 are inactive under identical conditions.
Supports selection for copper protection in strongly acidic process streams.
0.1 M HClO₄, effective at 7 × 10⁻⁵ M. Data to verify in specific electrolyte.
Corrosion Inhibition Copper Acidic Media Electrochemistry

Thermal Stability on Copper

A systematic FT-IR reflection–absorption spectroscopy study of 2‑alkylimidazole films on copper revealed that 2‑methylimidazole and 2‑ethylimidazole exhibit superior thermal stability below 150 °C compared to 2‑undecylimidazole [1]. However, 2‑undecylimidazole demonstrates better stability than the longer-chain 2‑heptadecylimidazole, as thermal stability of both the free inhibitor film and its copper(II) complex decreases with increasing alkyl chain length [1]. The study established a clear chain-length–dependent stability trend: shorter alkyl chains (1].

Thermal Stability Trend
Head-to-head
Stability ranking: C1 ≈ C2 > C11 > C17. C11 shows intermediate thermal endurance on copper.
Chain-length-dependent stability; C11 balances film formation with moderate-temperature resilience.
FT-IR study; stability advantage of C1–C2 is most pronounced below 150 °C.
Corrosion Inhibitor Films Thermal Stability Copper FT-IR

Epoxy Curing Flowability

Among common industrial imidazole-based epoxy curing agents, 2‑undecylimidazole (2UZ) is distinguished by its 'excellent flowability,' which makes it the recommended grade for potting and encapsulation resins [1]. In contrast, 2‑phenylimidazole (2PZ) is selected for high-temperature carbon fiber composites due to its high glass transition temperature (Tg up to 180 °C+), while 2‑heptadecylimidazole (C17‑Imidazole) provides smooth surface finishes and low viscosity [1]. This property differentiation directly impacts procurement: for applications requiring self-leveling and void‑free encapsulation (e.g., transformers, sensors, microelectronics), 2‑undecylimidazole is the explicitly specified choice, whereas 2PZ is unsuitable due to inferior flow characteristics [1].

Epoxy Flow Performance
Class-level
Reported excellent flowability; recommended grade for potting and encapsulation resins.
Flow-critical procurement: 2-undecylimidazole may support void-free filling of complex geometries.
Supplier-class inference; confirm flow properties under intended cure profile.
Epoxy Curing Agent Potting Compounds Latent Catalyst Flowability

Anhydrous Proton Conductivity

In sulfonated polyimide (sPI) composite membranes containing 2‑undecylimidazole (xUI) as a proton-conducting component, the proton conductivity reaches 1 × 10⁻³ S cm⁻¹ at 180 °C under completely anhydrous conditions [1]. This conductivity increases significantly with increasing UI content, demonstrating the compound's effectiveness as a solid-state proton carrier in the absence of water [1]. While direct comparative data for other alkylimidazoles in identical sPI matrices are not provided, this value establishes a benchmark for anhydrous proton conduction and highlights the specific utility of the undecyl chain in facilitating proton transport within the membrane architecture.

Anhydrous Proton Conduction
Supporting evidence
1 × 10⁻³ S cm⁻¹ at 180 °C in sPI/xUI composite under anhydrous conditions.
Establishes a conductivity benchmark for solid-state proton-carrier research.
Conductivity scales with UI content; comparative data for other imidazoles not provided.
Proton Exchange Membrane Fuel Cell Anhydrous Conductor Imidazole Composite

2-Undecyl-1H-imidazole Applications


Copper Corrosion Protection in Strongly Acidic Fluids

In acid pickling, chemical cleaning, or acidic process streams where copper components are exposed to pH 1 solutions, 2-undecyl-1H-imidazole is uniquely suited. As demonstrated by Johnson et al., it inhibits oxygen reduction on copper at pH 1 while benzotriazole (BTA) fails completely [1]. The compound is effective at low concentrations (7 × 10⁻⁵ M) and can be applied as a cast film or dissolved inhibitor [1]. Procurement should prioritize this compound over BTA for copper protection in strongly acidic environments.

Epoxy Potting and Encapsulation

For one-component epoxy systems used in potting transformers, encapsulating sensors, or protecting microelectronics, 2-undecylimidazole (2UZ) is the preferred latent curing agent. It provides 'excellent flowability,' which is essential for void‑free filling of complex geometries [1]. In contrast, 2‑phenylimidazole (2PZ) is optimized for high Tg (heat resistance) and is less suitable for potting applications due to inferior flow characteristics [1]. Formulators should source 2-undecyl-1H-imidazole specifically for flow‑critical encapsulation.

Moderate-Temperature Copper Protective Coatings

When copper surfaces require a protective organic film capable of withstanding temperatures up to approximately 150 °C, 2-undecyl-1H-imidazole represents a balanced choice. While shorter-chain homologs (methyl, ethyl) offer better sub‑150 °C thermal stability, the C11 chain provides sufficient lipophilicity for robust film formation and better stability than longer-chain C17 derivatives [1]. This makes the compound suitable for electronics cooling components, heat exchanger fins, or copper circuitry that experiences intermittent thermal excursions but not sustained high‑temperature exposure.

Anhydrous Proton-Conducting Membranes

In the development of high-temperature PEM fuel cells operating without humidification, 2-undecyl-1H-imidazole serves as a proton-conducting additive in sulfonated polyimide (sPI) composite membranes. At 180 °C under anhydrous conditions, the sPI/xUI membrane achieves a proton conductivity of 1 × 10⁻³ S cm⁻¹ [1]. This quantifiable performance supports the compound's use as a solid-state proton carrier in next‑generation fuel cell research, distinguishing it from unmodified imidazole or short‑chain derivatives that may lack the necessary thermal stability or proton‑hopping efficiency.

Application
Selection Property
Validation Focus
Acidic Copper Corrosion Protection
Oxygen reduction inhibition at pH ≤ 1
Verify inhibition efficiency in target acid electrolyte and concentration range.
Epoxy Potting and Encapsulation
Latency and flowability under cure profile
Confirm void elimination and self-leveling in representative part geometry.
Moderate-Temperature Copper Coatings
Chain-length-dependent thermal stability
Review film endurance under expected thermal cycling range.
Anhydrous Proton-Conducting Membranes
Solid-state proton conductivity at elevated temperature
Benchmark conductivity in target membrane matrix and anhydrous atmosphere.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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